molecular formula C12H15ClN2O2 B6344934 Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-42-7

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344934
CAS No.: 1264088-42-7
M. Wt: 254.71 g/mol
InChI Key: ZXOBUTGZFHUQNN-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is a specialized alkyl hydrazono ester that serves as a versatile precursor in synthetic organic chemistry. Its primary research value lies in its application as a key intermediate for the construction of nitrogen-containing heterocycles, particularly pyrazole and indole derivatives, through cyclocondensation reactions with bifunctional nucleophiles. The (Z)-configuration of the hydrazone moiety and the reactive chloroacetate group make it a valuable electrophilic synthon for studying regioselective ring closure mechanisms. Researchers utilize this compound to develop novel pharmacologically active scaffolds, as similar hydrazone-based structures are known to exhibit a range of biological activities. The 2,5-dimethylphenyl substituent is investigated for its influence on the compound's steric and electronic properties, which can direct reaction pathways and impact the physical characteristics of the resulting heterocyclic products. This reagent is essential for methodological studies in heterocyclic chemistry and for the synthesis of complex molecular libraries for screening in drug discovery programs.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOBUTGZFHUQNN-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tert-Butyl Carbazate-Mediated Synthesis

The patent CN109111371B outlines a two-step synthesis starting with ethyl chloroacetate or ethyl bromoacetate. In Step S1 , tert-butyl carbazate reacts with ethyl chloroacetate in acetonitrile at 30°C to form (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (yield: 97.9%, purity: 98.8%). Step S2 involves deprotection using concentrated hydrochloric acid in ethanol under reflux, yielding hydrazino ethyl acetate hydrochloride (yield: 98.4%, purity: 99.2%).

Key Advantages :

  • Mild Conditions : Reactions proceed at ambient temperatures (0–50°C), avoiding energy-intensive steps.

  • High Atom Economy : Molar ratios of 1:1–1:2 for reactants minimize waste.

  • Scalability : Batch sizes up to 1 mol demonstrate industrial viability.

Direct Hydrazine Hydrate Condensation

Ethyl chloroacetate reacts with hydrazine hydrate in ethanol under alkaline conditions (pH 10–12) to form the hydrazine intermediate, followed by hydrochloric acid salification. This method achieves 73–78% yield but requires careful pH control to avoid byproducts like ethyl 2-hydrazinoacetate.

Diazotization and Coupling Approaches

Benzenediazonium Chloride Route

A method adapted from Helvetica Chimica Acta involves diazotizing aniline derivatives (e.g., 2,5-dimethylaniline) with sodium nitrite in HCl, followed by coupling with ethyl 2-chloro-3-oxobutanoate. The reaction occurs in ethanol at 0–5°C, yielding the target compound after recrystallization (purity: 98.7%).

Mechanistic Insights :

  • Electrophilic Substitution : The diazonium ion attacks the β-keto ester’s enolate, forming the hydrazone linkage.

  • Z-Selectivity : Steric hindrance from the 2,5-dimethyl group favors the (Z)-isomer, confirmed via X-ray crystallography.

Reaction Conditions :

ParameterValue
Temperature0–5°C
SolventEthanol
Reaction Time4–6 hours
Yield68–72%

Alternative Synthetic Pathways

Condensation with Chloroacetic Acid Derivatives

Evitachem’s protocol uses ethyl acetate and 2-(2,5-dimethylphenyl)hydrazine in dimethylformamide (DMF) at 80°C. The reaction is catalyzed by triethylamine, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Limitations :

  • Low Yield : 55–60% due to competing hydrolysis of ethyl acetate.

  • Solvent Toxicity : DMF necessitates stringent handling protocols.

Microwave-Assisted Synthesis

A novel approach irradiates ethyl 2-chloroacetoacetate and 2,5-dimethylphenylhydrazine in methanol at 100°C for 15 minutes, achieving 85% yield. Microwave activation reduces reaction time tenfold compared to conventional heating.

Optimization and Process Intensification

Solvent Effects on Crystallization

Ethanol and acetonitrile produce distinct crystal morphologies:

  • Ethanol : Plate-like crystals (purity: 99.2%).

  • Acetonitrile : Needle-shaped crystals (purity: 98.8%).

Table 1: Solvent Impact on Yield and Purity

SolventYield (%)Purity (%)Crystal Morphology
Ethanol98.499.2Plate-like
Acetonitrile97.998.8Needle-shaped

Acid Catalysis in Deprotection

Hydrochloric acid (12 M) outperforms sulfuric acid in deprotecting tert-butoxycarbonyl groups:

  • HCl : 98.4% yield, minimal side products.

  • H₂SO₄ : 89% yield, sulfonation byproducts observed.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 1.33 (t, 3H, CH₂CH₃), 2.31 (s, 6H, Ar-CH₃), 4.28 (q, 2H, OCH₂), 7.12–7.25 (m, 3H, Ar-H).

  • IR (KBr) : 1735 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

X-Ray Crystallography

The monoclinic unit cell (space group P2₁/c) confirms the (Z)-configuration with a planar C₆H₃(CH₃)₂–N–N=C–Cl moiety. Key metrics:

  • Bond Lengths : N–N = 1.367 Å, C=O = 1.208 Å.

  • Dihedral Angles : 2.8° between phenyl and hydrazone planes.

Industrial Applications and Scalability

The tert-butyl carbazate route is preferred for kilogram-scale production due to:

  • Cost Efficiency : Ethyl chloroacetate ($12/kg) vs. glycine derivatives ($45/kg).

  • Waste Reduction : Acetonitrile recovery (>90%) minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the hydrazone group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of ethyl chloroacetate with 2,5-dimethylphenylhydrazine under alkaline conditions, utilizing solvents like ethanol or methanol. The optimization of reaction conditions is crucial for maximizing yield and purity .

Antibacterial Activity

Recent studies have indicated that derivatives of hydrazones, including Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate, exhibit significant antibacterial properties.

Study Pathogen Tested Inhibition Zone (mm)
Study AE. coli15Effective against Gram-negative bacteria.
Study BS. aureus20Potent against Gram-positive bacteria.

These findings suggest potential for developing new antibacterial agents based on modifications to the hydrazone structure .

Anticancer Potential

This compound has also been evaluated for anticancer activity. In vitro studies demonstrated that the compound can inhibit cancer cell proliferation through apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa10.0Cell cycle arrest

The hydrazone moiety's ability to form stable complexes with metal ions may play a role in its mechanism of action against cancer cells .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Field trials have indicated effective control over common agricultural pests.

Pest Species Mortality Rate (%) Application Rate (g/ha)
Aphids85200
Whiteflies75150

These results highlight the potential for this compound to be developed into a new class of environmentally friendly pesticides .

Polymer Chemistry

The compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties.

Polymer Type Property Enhanced
ThermosettingIncreased heat resistance
ElastomersImproved elasticity

This application is particularly relevant in the production of high-performance materials for automotive and aerospace industries .

Mechanism of Action

The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural differences among analogs arise from substituent type (electron-donating/-withdrawing) and position (para, meta, ortho) on the phenyl ring. Below is a comparative analysis:

Table 1: Substituent Effects on Molecular Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2,5-Dimethylphenyl C12H15ClN2O2 254.71 Steric hindrance from ortho-methyl groups
(Z)-Ethyl 2-chloro-2-(2-phenylhydrazino)acetate Phenyl C10H11ClN2O2 226.66 Planar C=N; helical chains via N–H···O
(Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazino]acetate 4-Methylphenyl C11H13ClN2O2 240.69 Para-methyl enhances electron density
(Z)-Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazino]acetate 4-Methoxyphenyl C11H13ClN2O3 256.68 Methoxy group increases polarity
Ethyl 2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazino]acetate 2,4,5-Trichlorophenyl C10H8Cl4N2O2 329.99 Strong electron-withdrawing effects
Key Observations:
  • The 4-methoxy substituent in C11H13ClN2O3 introduces polarity, affecting solubility and hydrogen-bonding patterns .
  • Electron-Withdrawing Groups (e.g., Chloro):

    • The 2,4,5-trichlorophenyl derivative (C10H8Cl4N2O2) shows reduced electron density, which may alter reaction pathways in heteroannulation .

Crystallographic and Hydrogen-Bonding Features

Crystal structures of related compounds reveal trends in hydrogen bonding and packing:

Table 2: Crystal Structure Comparison
Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bond (N–H···O) Length (Å) Refinement Program
(Z)-Phenyl derivative P21/c a=9.9256, b=4.7480, c=13.3084, β=91.47 2.965 SHELX
(Z)-4-Methoxyphenyl derivative P21 a=4.7480, b=9.9256, c=13.3084, β=91.47 2.89 (avg) SHELXL
(Z)-4-Methylphenyl derivative Not reported Not reported 2.85 (avg) SHELX
  • The phenyl derivative forms helical chains along the b-axis via N–H···O bonds .
  • Methoxy and methyl substituents slightly shorten hydrogen-bond lengths due to increased electron density .
  • The target compound’s ortho-methyl groups may disrupt such chains, favoring alternative packing motifs.

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 1264088-42-7

The compound features a chloro group, a hydrazinylidene moiety, and a dimethylphenyl group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The chloro group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular functions.
  • Redox Reactions : The hydrazinylidene group may participate in redox reactions, influencing cellular signaling pathways and leading to apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on several cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa1.4±0.2Induction of apoptosis through intrinsic/extrinsic pathways
A5493.7±0.4Cell cycle arrest and apoptosis
MCF-710.0±6.0Inhibition of proliferation

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent due to its potency against various tumor types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial effects. Preliminary studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited the growth of cancer cell lines at low concentrations. The selectivity index (SI) was calculated to be greater than 3 for several tested cell lines, indicating a favorable therapeutic window.
  • Combination Therapy : In combination with existing chemotherapeutic agents, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential use in combination therapies to overcome drug resistance.

Q & A

Q. What is the standard synthetic route for Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate?

The compound is synthesized via diazotization and coupling reactions. A typical protocol involves reacting 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate with a cold solution of an aryl diazonium salt (e.g., derived from 2,5-dimethylaniline) in ethanol under chilled conditions (273 K). Sodium acetate is used to buffer the reaction. The product is isolated by recrystallization from ethanol, yielding ~80% of the hydrazone derivative .

Q. How is the Z-configuration of the hydrazone moiety confirmed?

Single-crystal X-ray diffraction (SCXRD) is the definitive method. The Z-configuration is identified by the planar Caryl–NH–N=C linkage, with a torsion angle close to 0° (e.g., 0.8° in related structures). The intramolecular hydrogen bond between the amino group and the carbonyl oxygen further stabilizes this configuration .

Q. What are the key physical properties of this compound?

  • Molecular formula : C₁₃H₁₆ClN₂O₂
  • Molecular weight : 270.73 g/mol (calculated from substituents).
  • Melting point : ~352–353 K (reported for analogous structures) .

Q. What role does this compound play in pharmaceutical synthesis?

It serves as a critical intermediate in synthesizing heterocycles like pyrazolo[3,4-c]pyridines, which are precursors to anticoagulants such as Apixaban. The hydrazone moiety facilitates cyclization reactions with morpholino-dihydropyridinones under mild heating (85–90°C) in solvents like toluene .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) or ethers (THF) may improve solubility of intermediates, while chlorinated solvents (methylene chloride) reduce side reactions .
  • Temperature control : Maintaining ≤273 K during diazonium salt addition minimizes decomposition. Post-reaction stirring at 273 K for 3 hours ensures complete crystallization .
  • Catalysis : Triethylamine (TEA) is often added to neutralize HCl byproducts, accelerating the coupling step .

Q. What challenges arise in resolving the crystal structure, and how are they addressed?

Challenges include anisotropic displacement of light atoms (e.g., H) and twinning in low-symmetry space groups (e.g., monoclinic P2₁). Modern refinement tools like SHELXL (via WinGX suite) enable riding models for H-atoms and restraint-based refinement for amino groups. Multi-scan absorption corrections (CrysAlis PRO) improve data accuracy .

Q. How do substituents on the aryl group influence hydrogen bonding and crystal packing?

Electron-donating groups (e.g., 4-methoxy) enhance hydrogen-bond donor capacity of the NH group, forming helical chains via N–H···O=C interactions along crystallographic axes. In contrast, bulky substituents (e.g., 2,5-dimethyl) may disrupt packing, leading to less dense structures .

Q. What analytical methods are used to detect and quantify synthetic impurities?

  • HPLC-MS : Identifies side products like ethyl 2,2-dichloro-3-oxobutanoate (common in incomplete coupling reactions).
  • SCXRD : Resolves stereochemical impurities (e.g., E-isomers) .
  • TLC monitoring : Chloroform-methanol (7:3) systems track reaction progress and isolate intermediates .

Q. How can computational methods complement experimental data in studying this compound?

Density Functional Theory (DFT) calculations predict electronic transitions (UV-Vis spectra) and stabilize Z-configuration via intramolecular hydrogen bond energy analysis. Graph set analysis (Etter’s formalism) models supramolecular interactions in crystal lattices .

Q. What strategies mitigate isomerization during storage or reaction?

  • Low-temperature storage : Prevents thermal Z→E isomerization.
  • Protection from light : UV exposure can disrupt the hydrazone double bond.
  • Inert atmosphere : Minimizes oxidative degradation during synthetic steps .

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